molecular formula C8H9BrS B1589523 4-(Methylthio)benzyl bromide CAS No. 38185-19-2

4-(Methylthio)benzyl bromide

Cat. No.: B1589523
CAS No.: 38185-19-2
M. Wt: 217.13 g/mol
InChI Key: QDLKMRTVELBKFE-UHFFFAOYSA-N
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Description

4-(Methylthio)benzyl bromide is an organic compound with the molecular formula C8H9BrS. It is characterized by a benzene ring substituted with a bromomethyl group and a methylthio group at the para position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

The primary target of 4-(Methylthio)benzyl bromide is the benzylic position of alkylbenzenes . The benzylic position is particularly reactive, and reactions taking place at this carbon atom are said to occur at the benzylic position .

Mode of Action

This compound interacts with its targets through a process known as free radical bromination and nucleophilic substitution . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the resulting compound undergoes a reaction with NBS to form the final product .

Biochemical Pathways

The biochemical pathway affected by this compound involves the oxidation of an alkylbenzene to a carboxylic acid . This compound can undergo self-catalyzed oxidation in the presence of hydrogen peroxide to form the corresponding sulfoxide .

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its melting point is between 43-47 °C . These properties may impact its bioavailability.

Result of Action

The molecular effect of the action of this compound is the formation of a new compound through the process of free radical bromination and nucleophilic substitution

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, the presence of hydrogen peroxide can trigger self-catalyzed oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylthio)benzyl bromide can be synthesized through several methods. One common approach involves the bromination of 4-(methylthio)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Comparison with Similar Compounds

  • 4-(Methylsulfonyl)benzyl bromide
  • 4-Fluorobenzyl bromide
  • 4-Methylbenzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide
  • 2-Bromobenzyl bromide

Comparison: 4-(Methylthio)benzyl bromide is unique due to the presence of the methylthio group, which imparts distinct reactivity compared to other benzyl bromides. For instance, the methylthio group can be oxidized to form sulfoxides and sulfones, providing additional functionalization options not available with other benzyl bromides .

Properties

IUPAC Name

1-(bromomethyl)-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLKMRTVELBKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463735
Record name 4-(Methylthio)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38185-19-2
Record name 4-(Methylthio)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylthio)benzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of 4-(methylthio)benzyl alcohol (2.00 g) and carbon tetrabromide (6.45 g) in dichloromethane (40 mL) was added triphenylphosphine (4.08 g), and the mixture was stirred for an hour at ambient temperature. After evaporation of the solvent, the residue was purified by a silica gel column chromatography eluting with a mixture of hexane and ethyl acetate (20:1) to give 4-(methylthio)benzyl bromide (2.00 g) as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Methylthio)benzyl bromide contribute to the synthesis of ionic polyacetylene? What is its function in the reaction?

A1: this compound acts as an activating agent in the polymerization of 2-ethynylpyridine, leading to the formation of the ionic polyacetylene poly{2-ethynyl-N-[4-(methylthio)benzylpyridinium bromide]} []. It reacts with the nitrogen atom of the 2-ethynylpyridine, creating a quaternary ammonium salt and introducing a positive charge onto the polymer backbone. This ionic nature contributes to the unique properties of the resulting polyacetylene.

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